(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
JWH 018 is a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(5-chloropentyl) analog differs structurally from JWH 018 by having chlorine added to the 5 position of the pentyl chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1445578-56-2
VCID:
VC0133156
InChI:
InChI=1S/C24H22ClNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2
SMILES:
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl
Molecular Formula:
C24H22ClNO
Molecular Weight:
375.896
(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
CAS No.: 1445578-56-2
Cat. No.: VC0133156
Molecular Formula: C24H22ClNO
Molecular Weight: 375.896
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 018 is a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(5-chloropentyl) analog differs structurally from JWH 018 by having chlorine added to the 5 position of the pentyl chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1445578-56-2 |
| Molecular Formula | C24H22ClNO |
| Molecular Weight | 375.896 |
| IUPAC Name | [1-(5-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C24H22ClNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2 |
| Standard InChI Key | NZQRTHJPVKPTBV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl |
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